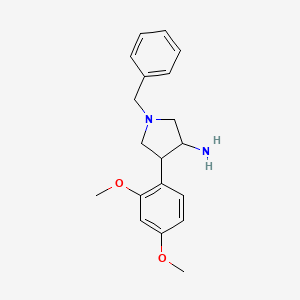![molecular formula C13H11ClN4OS B12312585 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system, and is substituted with chloro, methoxyphenyl, and methylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted phenylhydrazine and an appropriate diketone, the reaction proceeds through cyclization and subsequent functional group modifications to introduce the chloro, methoxyphenyl, and methylthio groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The chloro, methoxyphenyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-d]pyrimidine
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the chloro and methylthio groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C13H11ClN4OS |
|---|---|
Molecular Weight |
306.77 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4OS/c1-19-9-5-3-8(4-6-9)18-12-10(7-15-18)11(14)16-13(17-12)20-2/h3-7H,1-2H3 |
InChI Key |
KVQKFRIVNSTWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


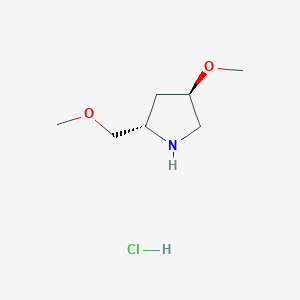
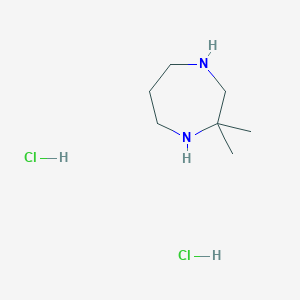
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
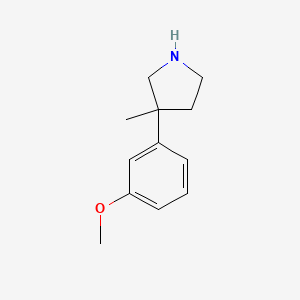
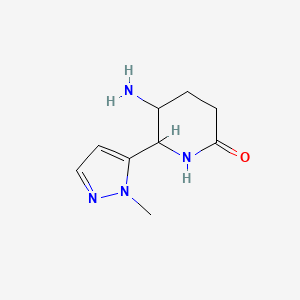
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
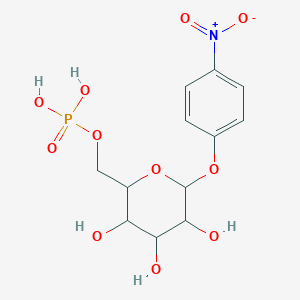
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
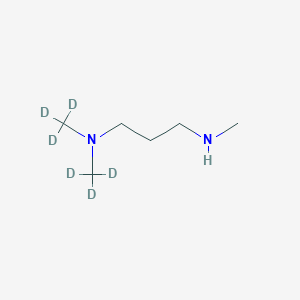

![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
